molecular formula C12H15BrN2O B7846211 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide

2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B7846211
M. Wt: 283.16 g/mol
InChI Key: WJGFPPGZWLWORH-UHFFFAOYSA-N
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Description

2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a bromo-substituted benzyl group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:

  • Bromination: The starting material, benzylamine, is brominated to introduce the bromo group at the 3-position of the benzyl ring.

  • Cyclopropanation: The brominated benzylamine undergoes cyclopropanation to form the cyclopropyl group.

  • Acetylation: Finally, the amino group is acetylated to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromo group.

  • Substitution: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound may have biological activity, making it useful in studying biological processes and developing new drugs.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role in a biological system or its application in a chemical reaction.

Comparison with Similar Compounds

  • 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide: Similar structure with a chloro group instead of bromo.

  • 2-Amino-N-(3-fluoro-benzyl)-N-cyclopropyl-acetamide: Similar structure with a fluoro group instead of bromo.

  • 2-Amino-N-(3-iodo-benzyl)-N-cyclopropyl-acetamide: Similar structure with an iodo group instead of bromo.

Uniqueness: 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide is unique due to the presence of the bromo group, which can impart different chemical and biological properties compared to its chloro, fluoro, and iodo counterparts.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-3-1-2-9(6-10)8-15(11-4-5-11)12(16)7-14/h1-3,6,11H,4-5,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGFPPGZWLWORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)Br)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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